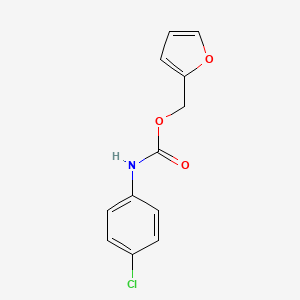

2-furylmethyl (4-chlorophenyl)carbamate

Description

2-Furylmethyl (4-chlorophenyl)carbamate is a synthetic carbamate derivative characterized by a furylmethyl group attached to the carbamate nitrogen and a 4-chlorophenyl substituent. Carbamates are widely studied for their biological activities, including pesticidal, pharmaceutical, and herbicidal applications . Carbamates generally exhibit moderate lipophilicity and stability, influenced by their substituents .

Properties

IUPAC Name |

furan-2-ylmethyl N-(4-chlorophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c13-9-3-5-10(6-4-9)14-12(15)17-8-11-2-1-7-16-11/h1-7H,8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBUDJSIYMATPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)COC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

- 2-Furylmethyl (4-chlorophenyl)carbamate : Features a furan ring (electron-rich heterocycle) and a 4-chlorophenyl group, which may enhance π-π interactions and metabolic stability compared to simpler alkyl carbamates .

- Phenyl (2-chloro-4-hydroxyphenyl)carbamate: The hydroxyl group introduces polarity, likely decreasing lipophilicity compared to non-hydroxylated analogs .

Physicochemical Properties

Lipophilicity (log k) is a critical parameter for bioavailability. Based on HPLC-derived data from analogs :

- Chlorophenyl carbamates with alkyl chains (e.g., methyl, ethyl): log k values range from 1.2–2.5, depending on chain length.

- Furylmethyl substituent : Expected to increase log k (~2.8–3.2) due to the aromatic furan’s electron density and moderate hydrophobicity .

- tert-Butyl derivatives: Higher log k (~3.5–4.0) due to the nonpolar tert-butyl group .

Data Table: Key Comparisons

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-furylmethyl (4-chlorophenyl)carbamate, and how do reaction conditions impact yield optimization?

Answer:

A validated approach involves adapting protocols from structurally similar carbamates. For example, Methyl (4-chlorophenyl)carbamate can be synthesized via a Mo(CO)6-promoted reaction between nitroarenes and dimethyl carbonate under mild conditions (60–80°C, 12–24 hours), achieving yields up to 97% . Key considerations include:

- Solvent selection : Anhydrous tetrahydrofuran (THF) or dichloromethane minimizes side reactions.

- Catalyst optimization : Transition-metal catalysts like Mo(CO)6 enhance nucleophilic substitution efficiency.

- Temperature control : Elevated temperatures (>80°C) risk decomposition of the furylmethyl group.

For 2-furylmethyl derivatives, substituting nitroarenes with 4-chloroaniline and optimizing stoichiometry of the furylmethyl chloroformate intermediate are critical steps.

Basic: How can researchers verify the purity and structural integrity of 2-furylmethyl (4-chlorophenyl)carbamate?

Answer:

Routine analytical workflows include:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra (e.g., δ 7.46–7.21 ppm for aromatic protons, 3.76 ppm for methyl carbamate) confirm functional groups and regiochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C12H10ClNO3: 251.03 g/mol).

- X-ray Crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles, particularly the carbamate linkage geometry .

- HPLC-Purity Analysis : A C18 column with acetonitrile/water gradients (e.g., 70:30) ensures ≥95% purity.

Advanced: How can contradictory reports on acetylcholinesterase (AChE) inhibition by carbamate derivatives be systematically addressed?

Answer:

Discrepancies often arise from assay variability or structural nuances. Mitigation strategies include:

- Standardized Bioassays : Use Ellman’s method with human erythrocyte AChE, controlling substrate (acetylthiocholine) concentration and pH (8.0) to minimize inter-lab variability .

- Structure-Activity Relationship (SAR) Analysis : Compare inhibition IC50 values of 2-furylmethyl derivatives with Methyl N-(4-chlorophenyl)carbamate (IC50 ~2.1 µM) to identify substituent effects .

- Molecular Dynamics Simulations : Probe binding interactions (e.g., π-π stacking with Trp86 in AChE) using software like AutoDock Vina to resolve potency variations .

Advanced: What computational approaches predict the binding mode of 2-furylmethyl (4-chlorophenyl)carbamate with biological targets?

Answer:

- Molecular Docking : Use the AutoDock suite to dock the compound into AChE’s active site (PDB: 4EY7). Focus on hydrogen bonding with Ser203 and hydrophobic interactions with Phe338 .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate charge distribution across the carbamate group to assess nucleophilic attack susceptibility by AChE’s catalytic serine.

- Pharmacophore Modeling : Define essential features (e.g., aromatic ring distance to carbamate oxygen) using tools like PharmaGist to prioritize derivatives .

Advanced: How can researchers evaluate the hydrolytic stability of 2-furylmethyl (4-chlorophenyl)carbamate under physiological conditions?

Answer:

- pH-Rate Profiling : Incubate the compound in buffers (pH 1–10, 37°C) and monitor degradation via UV-Vis (λ = 270 nm for carbamate absorbance). Half-life (t1/2) in neutral conditions typically exceeds 48 hours, while acidic/basic conditions accelerate hydrolysis .

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Identify degradation products (e.g., 4-chloroaniline and furylmethanol) to infer cleavage mechanisms.

- Enzymatic Stability Assays : Co-incubate with human liver microsomes to assess esterase-mediated hydrolysis, a critical factor for in vivo bioavailability .

Basic: What safety protocols are recommended for handling 2-furylmethyl (4-chlorophenyl)carbamate in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., chloroformate derivatives) .

- Waste Disposal : Collect aqueous waste in halogenated solvent containers and incinerate at ≥1000°C to prevent environmental release .

Advanced: What strategies resolve crystallographic disorder in 2-furylmethyl (4-chlorophenyl)carbamate during X-ray structure determination?

Answer:

- Twinning Analysis : Use SHELXD to detect twinning ratios and refine using HKLF5 format in SHELXL .

- Disorder Modeling : For flexible furyl groups, split occupancy refinement (e.g., 70:30 for two conformers) with restrained isotropic displacement parameters (ISOR in SHELXL).

- High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to achieve resolutions <1.0 Å, reducing model ambiguity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.